5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC17535518
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2O2 |
|---|---|
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3 |
| Standard InChI Key | UZALITPVMQSEQO-UHFFFAOYSA-N |
| Canonical SMILES | CCOCN1C=C(C=C(C1=O)Br)N |
Introduction
Structural and Molecular Properties
Chemical Identity
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a bicyclic compound featuring a dihydropyridinone core. Its IUPAC name, 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one, reflects the presence of functional groups critical to its reactivity:
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Bromine at the 3-position, enabling electrophilic substitution.
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Ethoxymethyl (-CH₂OCH₂CH₃) at the 1-position, enhancing solubility in organic solvents.
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Amino group (-NH₂) at the 5-position, facilitating hydrogen bonding and bioactivity.
The compound’s canonical SMILES string (CCOCN1C=C(C=C(C1=O)Br)N) and InChIKey (UZALITPVMQSEQO-UHFFFAOYSA-N) provide unambiguous structural identification.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrN₂O₂ |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |
| CAS Number | Not publicly disclosed |
| PubChem CID | 80501982 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves multi-step reactions under controlled conditions. While specific protocols remain proprietary, general methodologies for dihydropyridines include:
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Cyclocondensation: Reaction of β-keto esters with ammonia or amines to form the dihydropyridine ring .
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Functionalization: Bromination at the 3-position using N-bromosuccinimide (NBS) and introduction of the ethoxymethyl group via alkylation.
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Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR.
Reaction Monitoring
Critical steps are monitored via:
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Thin-Layer Chromatography (TLC): To track reaction progress and intermediate formation.
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NMR Spectroscopy: To confirm substituent positions and assess purity. For instance, the bromine atom’s deshielding effect is observed at δ 4.2–4.5 ppm in ¹H NMR.
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C (bromination step) |
| Solvent | Dichloromethane or THF |
| Catalysts | Lewis acids (e.g., AlCl₃) |
| Yield | 60–75% (optimized protocols) |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 3-position undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies.
Oxidation and Reduction
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Oxidation: The dihydropyridine ring oxidizes to pyridine under strong oxidizing agents (e.g., MnO₂), altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the ring, potentially modulating bioactivity.
Comparison with Analogous Dihydropyridines
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Bioactivity |
|---|---|---|
| Nifedipine | NO₂, CH₃ | Antihypertensive |
| Amlodipine | Cl, CH₂OCH₂CH₂NH₂ | Calcium channel blocker |
| Target Compound | Br, CH₂OCH₂CH₃ | Under investigation |
The ethoxymethyl group in 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one may enhance blood-brain barrier permeability compared to nifedipine .
Future Research Directions
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Pharmacokinetics: Assess bioavailability and metabolic stability.
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Target Identification: Screen against GPCRs, ion channels, and kinases.
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Toxicology: Evaluate acute and chronic toxicity in preclinical models.
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